molecular formula C12H9BrN2O2 B13925788 5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile

5-Bromo-8-ethoxy-4-hydroxy-3-quinolinecarbonitrile

Cat. No.: B13925788
M. Wt: 293.12 g/mol
InChI Key: FGVXCFOJBNGZFV-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a bromine atom at the 5-position, an ethoxy group at the 8-position, and a hydroxy group at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- typically involves multi-step organic reactionsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The process requires precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinone derivatives.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The presence of the hydroxy and cyano groups enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarbonitrile, 5-bromo-8-ethoxy-4-hydroxy- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom and ethoxy group at specific positions differentiates it from other quinoline derivatives and enhances its versatility in chemical synthesis and research applications .

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

5-bromo-8-ethoxy-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H9BrN2O2/c1-2-17-9-4-3-8(13)10-11(9)15-6-7(5-14)12(10)16/h3-4,6H,2H2,1H3,(H,15,16)

InChI Key

FGVXCFOJBNGZFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)C#N

Origin of Product

United States

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